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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614 Get Quote

Technical Support Center: c-Met-IN-14
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-
14. The information is designed to address specific issues that may be encountered during in

vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is c-Met-IN-14 and what is its mechanism of action?

A1: c-Met-IN-14 (also referred to as compound 26af) is a potent and selective inhibitor of the c-

Met kinase.[1] Its primary mechanism of action is the inhibition of c-Met autophosphorylation,

which subsequently blocks downstream signaling pathways.[1] This leads to cell cycle arrest at

the G2/M phase and induces apoptosis in cancer cells.[1]

Q2: What is the in vitro potency of c-Met-IN-14?

A2: c-Met-IN-14 has a reported half-maximal inhibitory concentration (IC50) of 2.89 nM for c-

Met kinase.[1] It also exhibits inhibitory activity against other kinases, such as c-Kit (IC50 =

4.26 nM) and Flt-3 (IC50 = 7.28 nM).[1]

Q3: What are the recommended cancer cell lines for in vitro studies with c-Met-IN-14?

A3: c-Met-IN-14 has demonstrated anti-proliferative activity against a range of cancer cell lines.

[1] Effective growth inhibition has been observed in the following cell lines with IC50 values in
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the sub-micromolar range:

Cell Line Cancer Type IC50 (µM)

A549 Lung Carcinoma 0.28

HT-29 Colorectal Adenocarcinoma Not specified

MKN-45 Gastric Carcinoma Not specified

MDA-MB-231 Breast Adenocarcinoma 0.72

Data sourced from MedchemExpress product datasheet.[1]

Q4: What are the key pharmacokinetic parameters of c-Met-IN-14 in mice?

A4: In vivo pharmacokinetic studies in BALB/c mice have been conducted for c-Met-IN-14.[1]

The following table summarizes the key parameters after a single oral dose of 8 mg/kg:

Parameter Value Unit

Tmax 2.5 h

Cmax 1228.4 ng/mL

AUC0-∞ 6.8 µg·h/mL

T1/2 3.5 h

Clearance 1.18 L/h/kg

Oral Bioavailability 74 %

Data sourced from MedchemExpress product datasheet.[1]

Troubleshooting In Vivo Efficacy Studies
Problem 1: Suboptimal tumor growth inhibition observed in our xenograft model.

Possible Cause 1: Inadequate c-Met pathway activation in the chosen tumor model.
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Troubleshooting Tip: Ensure your selected cell line has validated c-Met overexpression,

amplification, or a sensitizing mutation (e.g., exon 14 skipping). The efficacy of c-Met

inhibitors is often dependent on the tumor's reliance on the c-Met signaling pathway.

Possible Cause 2: Insufficient drug exposure at the tumor site.

Troubleshooting Tip: While c-Met-IN-14 has good oral bioavailability, factors such as mouse

strain, diet, or individual animal metabolism could affect drug levels. Consider performing a

pilot pharmacokinetic study in your specific mouse model to confirm adequate tumor and

plasma concentrations of c-Met-IN-14.

Possible Cause 3: Development of resistance.

Troubleshooting Tip: Resistance to c-Met inhibitors can arise through on-target mutations in

the c-Met kinase domain or activation of bypass signaling pathways (e.g., EGFR, KRAS).[1]

If initial efficacy is followed by tumor regrowth, consider analyzing resistant tumors for such

alterations. Combination therapy with inhibitors of bypass pathways may be a viable strategy

to overcome resistance.

Problem 2: Observed toxicity or adverse events in treated animals.

Possible Cause 1: Off-target effects.

Troubleshooting Tip: c-Met-IN-14 shows some activity against other kinases like c-Kit and

Flt-3.[1] While reported to have a good safety profile at 8 mg/kg, higher doses or prolonged

treatment may lead to off-target toxicities.[1] Consider a dose-escalation study to determine

the maximum tolerated dose (MTD) in your specific model. Monitor for common signs of

toxicity in rodents, such as weight loss, lethargy, and ruffled fur.

Possible Cause 2: Formulation or vehicle-related issues.

Troubleshooting Tip: Ensure the vehicle used for formulation is well-tolerated by the animals.

Conduct a vehicle-only control group to rule out any adverse effects from the formulation

itself. For oral administration, ensure proper gavage technique to avoid stress or injury.

Experimental Protocols
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In Vivo Efficacy Study in a Xenograft Model

Cell Culture: Culture a human cancer cell line with known c-Met activation (e.g., A549) under

standard conditions.

Tumor Implantation: Subcutaneously inject an appropriate number of cells (e.g., 5 x 10^6)

suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of

immunocompromised mice (e.g., nude or NOD-SCID).

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly (e.g., 2-3 times per week).

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150

mm³), randomize the mice into treatment and control groups.

c-Met-IN-14 Formulation: Prepare a fresh formulation of c-Met-IN-14 for oral administration.

A common starting point is to dissolve the compound in a vehicle such as 0.5%

carboxymethylcellulose (CMC) in water.

Dosing: Administer c-Met-IN-14 orally (p.o.) to the treatment group at a specified dose (e.g.,

8 mg/kg) and frequency (e.g., once daily). The control group should receive the vehicle only.

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. At the end of the study, euthanize the mice and excise the tumors for further analysis

(e.g., weight measurement, immunohistochemistry for p-c-Met).
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Caption: c-Met signaling pathway and the inhibitory action of c-Met-IN-14.
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In Vivo Efficacy Experimental Workflow
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of c-Met-IN-14.
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Troubleshooting Logic for Suboptimal Efficacy
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Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of c-Met-IN-14.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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